2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol -

2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol

Catalog Number: EVT-3718943
CAS Number:
Molecular Formula: C21H23N3O
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Methoxy-2-[3-(4-Phenyl-1-Piperazinyl)]propyl-2,3-Dihydro-6-Methyl-1,3-Dioxo-1H-Pyrrolo[3,4-c]Pyridine

  • Compound Description: This compound was investigated for its pH-rate profiles for hydrolysis and its decomposition was followed by HPLC. The research revealed that it undergoes specific acid- and base-catalyzed reactions as well as spontaneous water-catalyzed degradation. [] Additionally, the compound showed instability of the imide group in both acidic and alkaline environments. []

4-Ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]-propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine

  • Compound Description: This compound is a new 3,4-pyridinedicarboximide derivative with analgesic activity. Its determination involved using oxazepam as an internal standard and analyzing the sample solution via reversed-phase high-performance liquid chromatography. [] The study focused on its degradation mechanism in acidic and basic media. []
  • Compound Description: This compound acts as a selective 5-HT2-receptor antagonist. It was successfully resolved into its enantiomers using (R)-(-)- and (S)-(+)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphates. [] The (+)-CV-5197 enantiomer demonstrated higher activity for 5-HT2 receptor binding and effectively inhibited 5-HT-induced contractions in isolated pig coronary arteries compared to the (-)-enantiomer. []

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl] propyl}-4(3H)-quinazolinone (FR255595)

  • Compound Description: FR255595 is a novel, potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor identified through structure-based drug design and high-throughput screening. [] It exhibits neuroprotective effects against both ROS-induced cell injury in vitro and MPTP-induced nigrostriatal dopaminergic damage in a mouse model of Parkinson's disease. []

4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl]benzamide methanesulphonate (Imanitib Mesylate)

  • Compound Description: This compound is an antileukemic cytostatic drug used in cancer therapy. A new crystalline η-modification of Imanitib Mesylate was developed, characterized by a unique set of planar distances and IR-spectra. [] This new modification may offer improved pharmaceutical properties.

cis-(--)-2,3-dihydro-3-(4-methyl-piperazinyl)methyl-2-phenyl-1,5-benzothiazepin-4(5H)-one dihydrochloride (BTM-1042)

  • Compound Description: BTM-1042 is a novel antispasmodic drug that effectively depresses twitch responses in guinea pig ileum to electrical stimulation. [] While it demonstrates some muscarinic receptor blocking activity, its mechanism of action differs from traditional antispasmodics like atropine. []

4‐Hydroxy‐2‐methyl‐4‐phenyl‐1,2,3,4‐tetrahydroisoquinoline (PI‐OH)

  • Compound Description: PI-OH effectively potentiates the contractile response of norepinephrine in the rat anococcygeus muscle. [] This potentiating effect is attributed to its interaction with adrenergic receptors. [] Its racemate was successfully resolved to yield optically pure enantiomers, with the (R)-(+)-enantiomer exhibiting higher NE potentiation activity than the (S)-(-)-enantiomer. []

1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502)

  • Compound Description: SUVN-502 is a potent, selective, and orally active serotonin 6 (5-HT6) receptor antagonist, currently in clinical development for treating cognitive disorders, particularly Alzheimer's disease. [] SUVN-502 shows high affinity for human 5-HT6 receptors and demonstrates good oral bioavailability and brain penetration with a favorable preclinical safety profile. []

2-Methyl-5-(3-{4-[(S)-methylsulfinyl]phenyl}-1-benzofuran-5-yl)-1,3,4-oxadiazole

  • Compound Description: This compound is a novel glycogen synthase kinase-3β (GSK-3β) inhibitor with good brain permeability. It shows promise as a potential therapeutic agent for Alzheimer's disease by reducing tau phosphorylation. []

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b)

  • Compound Description: 34b and its mesylate salt (34c) exhibit sigma receptor agonist activity, demonstrated by their ability to shorten sleeping time, reduce recovery time from coma in mice, and inhibit the binding of [(3)H]-1,3-di(o-tolyl)guanidine ([(3)H]DTG) to sigma receptors. [] These findings suggest their potential for treating conditions like depression. []

5-(4-Biphenyl)-3-methyl-4-{2-[6-(4-methyl-1-piperazinyl)hexyloxy]phenyl}-1,2,4-triazole (19)

  • Compound Description: This compound acts as a potent and selective antagonist for the human vasopressin V1A receptor, exhibiting a Ki value of 1.04 nM. [] [] Notably, it shows high selectivity over the human V2 receptor, indicating potential for targeted therapeutic applications. [] []
  • Compound Description: 20C, a novel bibenzyl compound, exhibits neuroprotective effects in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine/probenecid (MPTP/p) mouse model of Parkinson's disease. [] It achieves this by targeting α-synuclein and modulating associated inflammatory responses, including reducing blood-brain barrier damage, suppressing glial activation, and regulating NF-κB signaling and the NLRP3 inflammasome pathway. []

N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040)

  • Compound Description: GSK962040 is the first small molecule motilin receptor agonist to enter clinical development. [] It demonstrates excellent activity at both the recombinant human motilin receptor and the native rabbit motilin receptor. [] Its agonist activity enhances neuronal-mediated contractions in isolated gastric antrum tissue, indicating potential for treating gastrointestinal motility disorders. []

9-methyl-2-[3-(4-phenyl-1-piperazinylpropyl)]-1,2,3,4-tetrahydro -beta-carbolin-1-one (B-193)

  • Compound Description: B-193 exhibits potent central and peripheral antiserotonin activity. It effectively antagonizes various serotonin-induced responses and demonstrates affinity for 5-HT2 receptors. [] Additionally, B-193 shows potential antidepressant-like effects in animal models. []

1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470)

  • Compound Description: PF470 is a highly potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). [] While it demonstrated efficacy in preclinical models of Parkinson's disease, concerns regarding potential delayed-type immune-mediated hypersensitivity led to the termination of its clinical development. []

Properties

Product Name

2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol

IUPAC Name

2-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-quinolin-4-one

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C21H23N3O/c1-16-19(21(25)18-9-5-6-10-20(18)22-16)15-23-11-13-24(14-12-23)17-7-3-2-4-8-17/h2-10H,11-15H2,1H3,(H,22,25)

InChI Key

KWQMGOWDZOWAAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)CN3CCN(CC3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.